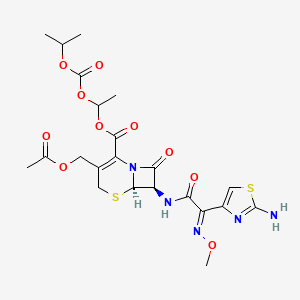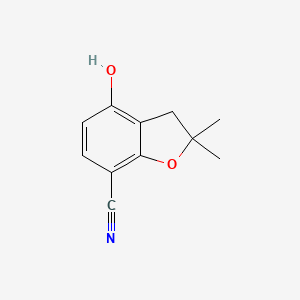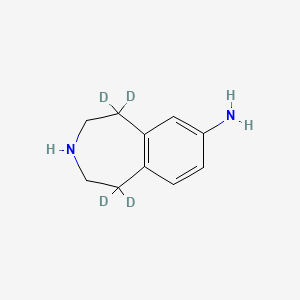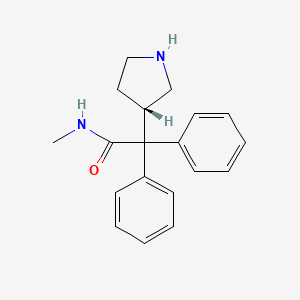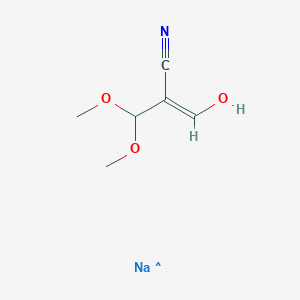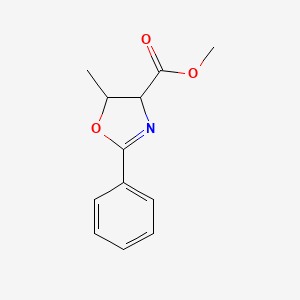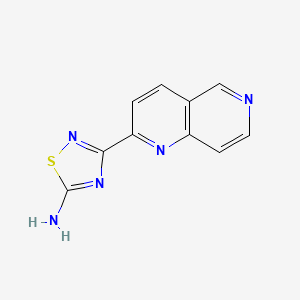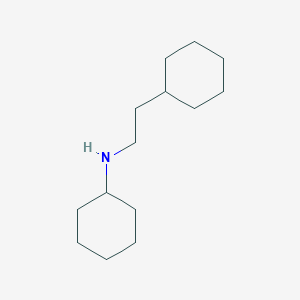
N-(2-cyclohexylethyl)cyclohexanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexylethyl)cyclohexanamine is an organic compound belonging to the class of aliphatic amines It is characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to a cyclohexanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylethyl)cyclohexanamine can be achieved through several methods. One common approach involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol. This process requires specific reaction conditions, including the presence of a catalyst and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and cost-effective, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-cyclohexylethyl)cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine group and the cyclohexyl moiety.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using molecular oxygen over alumina-based catalysts.
Reduction: Reduction reactions typically involve the use of hydrogen gas and metal catalysts to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include cyclohexanone oxime, substituted amines, and other derivatives. These products have significant industrial and research applications .
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexylethyl)cyclohexanamine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of N-(2-cyclohexylethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation to form cyclohexanone oxime, which is a key intermediate in the production of ε-caprolactam, a precursor for Nylon-6. The oxidation process is catalyzed by alumina-based catalysts and involves the formation of a Schiff base intermediate .
Vergleich Mit ähnlichen Verbindungen
N-(2-cyclohexylethyl)cyclohexanamine can be compared with other similar compounds, such as cyclohexylamine and N-(2-phenylethyl)cyclohexanamine. These compounds share structural similarities but differ in their chemical properties and applications:
Eigenschaften
Molekularformel |
C14H27N |
|---|---|
Molekulargewicht |
209.37 g/mol |
IUPAC-Name |
N-(2-cyclohexylethyl)cyclohexanamine |
InChI |
InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h13-15H,1-12H2 |
InChI-Schlüssel |
GHMJGQPYHORYHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCNC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


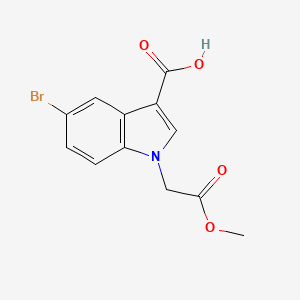
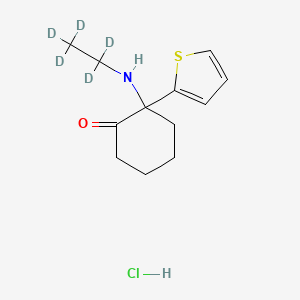
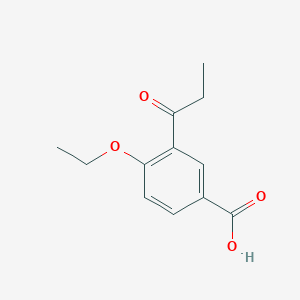
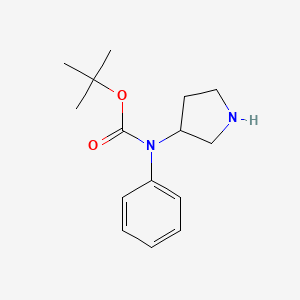
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
